molecular formula C10H10N2O3 B15212447 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 82476-11-7

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Katalognummer: B15212447
CAS-Nummer: 82476-11-7
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: ZXKWDJMADMDFJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole ( 82476-11-7) is a chemical compound with the molecular formula C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol . As a 1,3,4-oxadiazole derivative, it belongs to a class of heterocyclic compounds recognized for their significant versatility in scientific research, particularly in medicinal chemistry and materials science . The 1,3,4-oxadiazole ring system is a privileged scaffold in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in bioactive molecules . Although specific biological data for this methoxy-substituted analogue is limited in the available literature, its core structure is closely related to other 1,3,4-oxadiazoles that have demonstrated a broad spectrum of pharmacological activities in research settings. These activities include potential anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral effects . The structure-activity relationships (SAR) of this family of compounds indicate that substitutions on the phenyl ring, such as the methoxy group at the para-position, can critically influence electronic properties, lipophilicity, and thus, the compound's interaction with biological targets . Researchers value this compound for exploring new therapeutic agents and for its potential application in materials science, such as in the development of organic light-emitting diodes (OLEDs), where the 1,3,4-oxadiazole moiety can act as an electron-transporting unit . This product is intended for research purposes only in laboratory settings.

Eigenschaften

CAS-Nummer

82476-11-7

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

2-methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O3/c1-13-8-5-3-7(4-6-8)9-11-12-10(14-2)15-9/h3-6H,1-2H3

InChI-Schlüssel

ZXKWDJMADMDFJN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Diacylhydrazide Precursor

Step 1: Preparation of 4-Methoxybenzoyl Hydrazide
4-Methoxybenzoic acid is converted to its acid chloride via reaction with thionyl chloride (SOCl₂). Subsequent treatment with hydrazine hydrate yields 4-methoxybenzoyl hydrazide:
$$
\text{4-MeO-C₆H₄-COOH} \xrightarrow{\text{SOCl}2} \text{4-MeO-C₆H₄-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{4-MeO-C₆H₄-CONHNH}2
$$

Step 2: Preparation of Methoxyacetyl Hydrazide
Methoxyacetic acid undergoes similar transformation to methoxyacetyl chloride, which reacts with hydrazine hydrate to form methoxyacetyl hydrazide:
$$
\text{CH₃OCH₂COOH} \xrightarrow{\text{SOCl}2} \text{CH₃OCH₂COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{CH₃OCH₂CONHNH}2
$$

Step 3: Formation of Asymmetric Diacylhydrazide
The two hydrazides are coupled via a nucleophilic acyl substitution reaction. For example, 4-methoxybenzoyl hydrazide reacts with methoxyacetyl chloride in the presence of pyridine to yield the diacylhydrazide:
$$
\text{4-MeO-C₆H₄-CONHNH}_2 + \text{CH₃OCH₂COCl} \xrightarrow{\text{pyridine}} \text{4-MeO-C₆H₄-CONHNH-CO-CH₂OCH₃}
$$

Cyclization to 1,3,4-Oxadiazole

The diacylhydrazide is treated with POCl₃ under reflux to induce cyclodehydration. The reaction proceeds via intramolecular nucleophilic attack and elimination of water:
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}3, \Delta} \text{2-MeO-5-(4-MeO-C₆H₄)-1,3,4-oxadiazole} + \text{H}2\text{O}
$$

Reaction Conditions

Parameter Value
Dehydrating Agent POCl₃ (5 equiv)
Solvent Toluene or DMF
Temperature 110–120°C (reflux)
Time 4–6 hours
Yield 70–85% (estimated)

Hydrazide-Orthoester Condensation

An alternative method involves condensation of a hydrazide with a triethyl orthoester in the presence of ammonium chloride (NH₄Cl). While this approach is less common for asymmetric oxadiazoles, it can be adapted by selecting a hydrazide and orthoester that introduce the desired substituents.

Reaction Protocol

Step 1: Hydrazide Preparation
4-Methoxybenzohydrazide is synthesized as described in Section 1.1.

Step 2: Condensation with Triethyl Orthoformate
The hydrazide reacts with triethyl orthoformate [(EtO)₃CH] and NH₄Cl in ethanol under reflux. The methoxy group at position 2 is introduced via the orthoester:
$$
\text{4-MeO-C₆H₄-CONHNH}2 + (\text{EtO})3\text{CH} \xrightarrow{\text{NH}_4\text{Cl, EtOH, }\Delta} \text{2-MeO-5-(4-MeO-C₆H₄)-1,3,4-oxadiazole} + 3\text{EtOH}
$$

Reaction Conditions

Parameter Value
Hydrazide 4-Methoxybenzohydrazide
Orthoester Triethyl orthoformate
Catalyst NH₄Cl (0.3 equiv)
Solvent Anhydrous ethanol
Temperature 80°C (reflux)
Time 0.5–2 hours
Yield 60–75% (estimated)

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly advantageous for cyclodehydration reactions.

Optimized Procedure

The diacylhydrazide (Section 1.1) is mixed with POCl₃ and subjected to microwave irradiation at 150°C for 15–20 minutes. The enhanced reaction kinetics under microwave conditions improve yield and purity.

Advantages

  • Reaction time reduced to 20 minutes.
  • Yield increases to 80–90%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclodehydration High yields; scalable Requires POCl₃ (corrosive) 70–85%
Hydrazide-Orthoester Mild conditions; short reaction time Limited to symmetric oxadiazoles 60–75%
Microwave-Assisted Fast; energy-efficient Specialized equipment required 80–90%

Structural Characterization

The synthesized compound is validated using spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).
  • IR (KBr): 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated oxadiazoles, hydrazine derivatives, and various substituted oxadiazoles, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Substituents at positions 2 and 5 of the 1,3,4-oxadiazole ring critically determine biological activity. Below is a comparative analysis of key derivatives:

Key Observations

Anticancer Activity :

  • The 4-fluorophenyl derivative (GP: 98.74) outperformed the 4-methoxyphenyl analog (GP: 95.37) in anticancer assays against CNS, breast, and prostate cancer cell lines, suggesting electron-withdrawing groups (e.g., -F) may enhance cytotoxicity compared to electron-donating methoxy groups .
  • A 4-methoxyphenyl-substituted derivative (e.g., 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)) showed moderate activity against HepG2 (IC₅₀: 28.4 µM), indicating that bulky substituents at position 5 may reduce potency .

CNS Activity :

  • Electron-withdrawing nitro groups at position 5 (e.g., 5-(4-nitrophenyl)) significantly enhance CNS depressant activity, as seen in compounds XIV and XV .

Synthetic Accessibility :

  • Direct arylation methods using Pd/Cu catalysts and phosphine ligands are commonly employed for oxadiazole functionalization. Methoxy groups may require milder conditions due to their electron-donating nature, whereas halogenated or nitro-substituted derivatives often necessitate higher temperatures .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and antimicrobial activity but may reduce cytotoxicity compared to halogens .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Improve CNS activity and anticancer potency by increasing electrophilicity and membrane penetration .
  • Bulkier Substituents (e.g., thiophene, naphthyl) : May reduce activity due to steric hindrance but can target specific enzymes or receptors .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide derivatives with appropriate carboxylic acids or anhydrides under acidic conditions. A standard protocol involves refluxing equimolar amounts of hydrazide and 4-methoxyphenyl-substituted precursors in phosphorus oxychloride (POCl₃) at 100°C for 2–3 hours, followed by purification via column chromatography (EtOAc:hexane, 1:1) . Alternative routes utilize microwave-assisted synthesis to reduce reaction times and improve yields . Optimization focuses on stoichiometry, solvent choice (e.g., dioxane for improved solubility), and catalyst selection (e.g., triethylamine for neutralization) .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, particularly the methoxy (-OCH₃) and aromatic protons. For example, the 4-methoxyphenyl group shows characteristic singlet peaks at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.8–7.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 252.09 for C₁₅H₁₂N₂O₃), while FT-IR confirms functional groups like C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the known safety hazards and recommended handling protocols for this compound?

Safety data indicate acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Researchers must use PPE (gloves, lab coats) and work in fume hoods to avoid inhalation (H335). First-aid measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved, particularly in anticancer studies?

Discrepancies often arise from differences in bioavailability or metabolic stability. For instance, in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) may show IC₅₀ values <10 µM, while in vivo models require pharmacokinetic optimization. Strategies include prodrug derivatization (e.g., esterification of methoxy groups to enhance solubility) or nanoformulation to improve biodistribution . Comparative metabolomics studies can identify degradation pathways that reduce efficacy in vivo .

Q. What computational approaches are recommended to elucidate binding mechanisms with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) are used to predict interactions with enzymes like glycogen synthase kinase-3β (GSK-3β). Key residues (e.g., Lys85, Asp200) form hydrogen bonds with the oxadiazole ring and methoxyphenyl substituents, as shown in studies of structurally analogous compounds . Density Functional Theory (DFT) calculations further optimize ligand conformations by analyzing frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) .

Q. How can substituent modifications enhance pharmacological properties without compromising activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃ at the 4-position) improve solubility and binding affinity, while bulky substituents reduce metabolic clearance. For example, replacing the phenyl group with a thiophene increases logP by 0.5 units but maintains anticancer activity . Quantitative SAR (QSAR) models using descriptors like topological polar surface area (TPSA ~48.2 Ų) guide rational design .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) to minimize byproducts .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm purity, as oxadiazoles often co-crystallize with unreacted precursors .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to address variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.